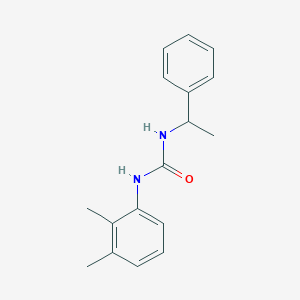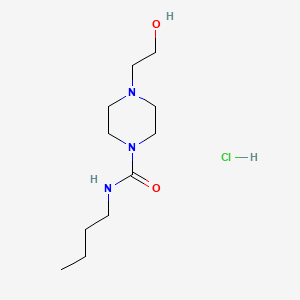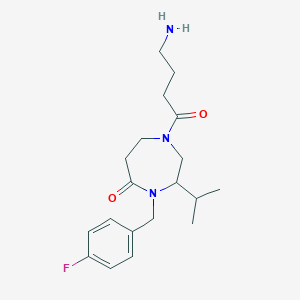
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea, also known as DMPU, is a chemical compound that has gained popularity in scientific research due to its unique properties. DMPU is a polar aprotic solvent, which means it has the ability to dissolve a wide range of organic and inorganic compounds. This property has made DMPU an important tool in organic synthesis and has led to its use in various scientific applications.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea is not fully understood, but it is believed to act as a Lewis base. This means that it can donate a pair of electrons to an electrophile, which allows for the formation of a new bond. This property is what makes this compound an effective solvent for a wide range of reactions.
Biochemical and Physiological Effects:
While this compound is primarily used in organic synthesis, it has also been shown to have some biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain cancer cells and can also act as an anti-inflammatory agent. However, further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea in lab experiments is its ability to dissolve a wide range of compounds. This makes it an ideal solvent for organic synthesis and allows for the synthesis of complex molecules. However, this compound can be expensive and may not be readily available in all labs. Additionally, it has been shown to be toxic to certain organisms, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is potential for the development of new drugs based on the properties of this compound. Overall, this compound is a promising compound with numerous applications in scientific research.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea can be synthesized through the reaction of 2,3-dimethylaniline and phenethyl isocyanate. The reaction is typically carried out in a solvent such as toluene or chloroform and requires the use of a catalyst such as triethylamine. The resulting product is then purified through various techniques such as distillation or recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea has found numerous applications in scientific research. One of its primary uses is as a solvent in organic synthesis. This compound has been shown to be an effective solvent for a wide range of reactions, including Grignard reactions, aldol condensations, and Wittig reactions. Its ability to dissolve a wide range of compounds has made it an important tool in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-7-11-16(13(12)2)19-17(20)18-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFYBQAFHADQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)
![N-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5321234.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)



![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)